molecular formula C8H9BO2 B2545816 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 905710-76-1

5-methylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B2545816
CAS No.: 905710-76-1
M. Wt: 147.97
InChI Key: DPQXHKISEXZJPD-UHFFFAOYSA-N
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Description

5-methylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring structure through cyclization reactions. One common method involves the reaction of an ortho-substituted phenol with a boronic acid derivative under specific conditions to form the oxaborole ring . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol include other oxaboroles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 5-position of the oxaborole ring can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

IUPAC Name

1-hydroxy-5-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQXHKISEXZJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905710-76-1
Record name 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was made from 18e in the same manner as compound 19b: mp 124-128° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 2.33 (s, 3H), 4.91 (s, 2H), 7.13 (d, J=7.2 Hz, 1H), 7.18 (s, 1H), 7.58 (d, J=7.2 Hz, 1H), 9.05 (s, 1H); ESI-MS m/z 147 (M−H)−; HPLC purity 99.0%; Anal (C8HgBO2) C, H.
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